molecular formula C13H19N3 B10981786 1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethanamine

1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethanamine

Cat. No.: B10981786
M. Wt: 217.31 g/mol
InChI Key: PBAFBSWGOGHJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethanamine is a benzimidazole derivative with a unique structure that includes an ethanamine group attached to the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-methylpropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper or palladium may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethanamine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

1-[1-(2-methylpropyl)benzimidazol-2-yl]ethanamine

InChI

InChI=1S/C13H19N3/c1-9(2)8-16-12-7-5-4-6-11(12)15-13(16)10(3)14/h4-7,9-10H,8,14H2,1-3H3

InChI Key

PBAFBSWGOGHJFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.